3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride
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Overview
Description
3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride is a chemical compound with the molecular formula C10H10N2O2S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound features a benzothiazole ring, which is a sulfur-containing heterocycle, fused to a propanoic acid moiety.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as thiazole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 3-(Benzo[d]thiazol-2-ylamino)propanoic acid hydrochloride may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that result in various biological activities . Therefore, it’s plausible that 3-(Benzo[d]thiazol-2-ylamino)propanoic acid hydrochloride interacts with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the action of similar compounds can be influenced by various factors, including the conditions under which they are stored .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction is often carried out in the presence of a catalyst such as iodine or samarium triflate under mild conditions in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis or the use of ionic liquids as solvents to enhance reaction efficiency and yield. These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole ring’s ability to emit fluorescence.
Industry: Utilized in the development of materials such as electroluminescent devices and imaging reagents.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride: Another amino acid derivative with a different heterocyclic ring.
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride: Contains an indole ring instead of a benzothiazole ring.
Uniqueness
3-[(1,3-Benzothiazol-2-yl)amino]propanoic acid hydrochloride is unique due to its benzothiazole ring, which imparts specific chemical and biological properties. The presence of sulfur in the ring structure can enhance its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.ClH/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10;/h1-4H,5-6H2,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHLPZRBCSTHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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